
Quinazoline-5-carboxylic acid
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Overview
Description
Quinazoline-5-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Activities
Quinazoline-5-carboxylic acid and its derivatives have been extensively studied for their potential therapeutic effects. The compound exhibits a range of biological activities, making it a valuable scaffold in drug discovery.
Key Pharmacological Properties:
- Anti-Cancer Activity: Quinazoline derivatives have shown promising results against various cancer cell lines. For instance, hybrid analogues combining quinazoline with other pharmacophores have demonstrated enhanced anti-cancer properties. A specific study reported that compound 8c , derived from quinazolinone, exhibited potent anti-cancer activity with significant disruption of microtubules in MCF-7 cells .
- Anti-Microbial Effects: The quinazoline scaffold has been linked to anti-microbial properties, making it a candidate for developing new antibiotics .
- Anti-Convulsant and CNS Disorders: Several studies indicate that quinazoline derivatives can modulate GABA_A receptors, which are crucial in treating epilepsy and other CNS disorders .
- Anti-Inflammatory Properties: Recent research highlighted the anti-inflammatory potential of pyrazolo[1,5-a]quinazolines, suggesting that derivatives of quinazoline can inhibit key inflammatory pathways .
Drug Development and Synthesis
The synthesis of quinazoline derivatives often involves hybridization techniques to enhance their pharmacological profiles. This approach combines different bioactive scaffolds to create compounds with improved efficacy and reduced resistance.
Notable Case Studies:
- Hybrid Analogues: Researchers have synthesized novel hybrid analogues by linking quinazoline with various pharmacophores. For example, compounds designed by Wu et al. demonstrated significant anti-cancer activity when tested against multiple cancer cell lines .
- Molecular Docking Studies: Computational studies have been employed to predict the binding affinity of quinazoline derivatives to specific targets such as kinases involved in cancer progression. This modeling supports the design of more effective drugs targeting these pathways .
Data Table: Biological Activities of this compound Derivatives
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxylic acid group undergoes hydrolysis under varying conditions. For the sodium salt derivative (quinazoline-5-carboxylate), hydrolysis in acidic or alkaline media regenerates the free carboxylic acid:
Reaction Conditions
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Acidic Hydrolysis : HCl (1–2 M), reflux, 4–6 hours.
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Alkaline Hydrolysis : NaOH (1–2 M), room temperature, 2–4 hours.
Mechanistic Pathway
The sodium salt acts as a resonance-stabilized carboxylate anion, which protonates under acidic conditions or remains deprotonated in basic media. Hydrolysis is typically nucleophilic, with water or hydroxide ions attacking the carbonyl carbon .
Esterification and Amidation
The carboxylic acid group readily forms esters or amides, enhancing solubility or enabling further functionalization.
Key Findings
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Ester derivatives are critical for improving membrane permeability in drug design .
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Amidation with aromatic amines enhances binding to biological targets like carbonic anhydrases .
Cross-Coupling Reactions
The quinazoline ring participates in palladium-catalyzed cross-coupling reactions. A notable example is the synthesis of 3-aminoquinoline-5-carboxylic acid methyl ester:
Reaction Scheme
text3-Amino-5-bromoquinoline + CO + MeOH → 3-Aminoquinoline-5-carboxylic acid methyl ester
Conditions
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Catalyst: PdCl₂ (5 mol%)
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Base: Triethylamine
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Solvent: MeOH/DMF (4:1)
Outcome
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The reaction proceeds via oxidative addition of the bromoquinoline to Pd(0), followed by carbon monoxide insertion and methoxycarbonylation .
Cyclization and Ring-Opening
The compound serves as a precursor in cyclization reactions to form fused heterocycles.
Example: Synthesis of Indoloquinazolinones
Mechanism
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Nucleophilic attack by the amine group of isatoic anhydride opens the quinazoline ring, followed by cyclization under microwave assistance .
Catalytic Functionalization
Microwave irradiation accelerates reactions involving this compound derivatives:
Application | Conditions | Outcome | Reference |
---|---|---|---|
Friedlander Synthesis | Anthranilamide, Na₂CO₃, MWI (4 min) | 2-(o-Aminophenyl)-4(3H)-quinazolinone |
Advantages
Pharmacological Modifications
The carboxylic acid group is pivotal in structure-activity relationship (SAR) studies:
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Anti-Cancer Activity : Esterification at the 5-position enhances inhibition of dihydrofolate reductase (DHFR), with IC₅₀ values as low as 0.011 μM .
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Carbonic Anhydrase Inhibition : Meta-substituted anilinoquinazoline-carboxylic acids show selective inhibition of tumor-associated isoforms (hCA IX/XII) .
SAR Insights
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Electron-withdrawing groups at the 5-position improve enzyme binding .
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Hybrid analogues with oxadiazole or indolinone moieties exhibit multi-target activity .
Stability and Reactivity
Properties
CAS No. |
1638759-71-3 |
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Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 |
IUPAC Name |
quinazoline-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-2-1-3-8-7(6)4-10-5-11-8/h1-5H,(H,12,13) |
InChI Key |
SAEANAIRQNGUJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=NC=NC2=C1)C(=O)O |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1)C(=O)O |
Origin of Product |
United States |
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